

# 4-(Cyclopentylamino)-4-oxobutanoic acid

## literature review and citations

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### Compound of Interest

Compound Name: 4-(Cyclopentylamino)-4-oxobutanoic acid

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## An In-depth Technical Guide to 4-(Cyclopentylamino)-4-oxobutanoic acid

This technical guide provides a comprehensive overview of **4-(Cyclopentylamino)-4-oxobutanoic acid**, also known as N-cyclopentylsuccinamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

### Physicochemical Properties

**4-(Cyclopentylamino)-4-oxobutanoic acid** is a carboxylic acid amide with the molecular formula  $C_9H_{15}NO_3$ . Its chemical structure consists of a succinic acid backbone where one of the carboxylic acid groups is modified to a cyclopentyl amide.

Property	Value	Source
CAS Number	541537-57-9	
Molecular Weight	185.22 g/mol	
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub>	
Physical Form	Solid	
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	
InChI Key	NUNSFUWCFOMRJP-UHFFFAOYSA-N	
IUPAC Name	4-(cyclopentylamino)-4-oxobutanoic acid	

## Synthesis

The synthesis of **4-(Cyclopentylamino)-4-oxobutanoic acid** is a straightforward and high-yielding process involving the nucleophilic acyl substitution of succinic anhydride with cyclopentylamine. This reaction is a common method for the preparation of N-substituted succinamic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Experimental Protocol: Synthesis of **4-(Cyclopentylamino)-4-oxobutanoic acid**

This protocol is based on established methods for the synthesis of N-substituted succinamic acids from succinic anhydride and primary amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Succinic anhydride (1.0 equivalent)
- Cyclopentylamine (1.0 equivalent)
- Anhydrous toluene (or other suitable aprotic solvent like ethyl acetate or chloroform)[\[4\]](#)[\[5\]](#)
- Ice bath

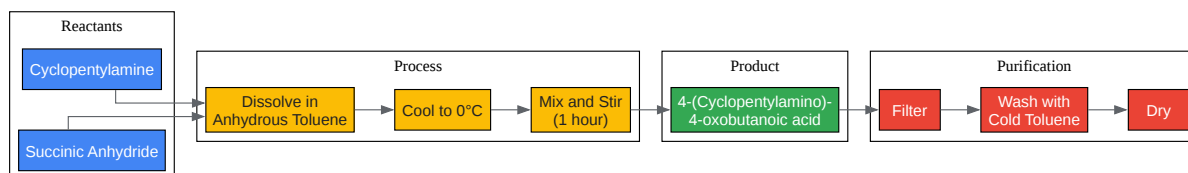
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a clean, dry round-bottom flask, dissolve succinic anhydride in anhydrous toluene to form a solution.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a solution of cyclopentylamine in anhydrous toluene to the cooled succinic anhydride solution. The reaction is often exothermic.[4]
- After the addition is complete, continue to stir the reaction mixture at 0°C for approximately 1 hour.[5]
- The product, **4-(Cyclopentylamino)-4-oxobutanoic acid**, will precipitate out of the solution as a solid.
- Collect the solid product by filtration.
- Wash the collected solid with cold toluene to remove any unreacted starting materials.
- Dry the purified product under vacuum.

The reaction typically proceeds with high yield and does not require further purification.[5]

Reaction Workflow Diagram:



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Caption: Synthesis workflow for **4-(Cyclopentylamino)-4-oxobutanoic acid**.

## Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of **4-(Cyclopentylamino)-4-oxobutanoic acid**, the activities of structurally related compounds, such as other succinamic acid derivatives and molecules containing a cyclopentyl moiety, can provide insights into its potential pharmacological properties.

**Anticancer Potential:** Succinamic acid derivatives have been investigated for their anticancer properties. For instance,  $\alpha$ -hydroxy succinamic acid has been shown to have an antiproliferative effect on head and neck cancer cell lines.<sup>[6][7]</sup> This compound was found to upregulate apoptotic genes like p53 and p21, and downregulate the anti-apoptotic gene survivin.<sup>[6][7]</sup> It is plausible that **4-(Cyclopentylamino)-4-oxobutanoic acid** could exhibit similar cytotoxic or cytostatic effects on cancer cells.

**Anticonvulsant Activity:** Derivatives of succinimide, which can be formed from succinamic acids under dehydrating conditions, are known to possess anticonvulsant activity.<sup>[8]</sup> This suggests that **4-(Cyclopentylamino)-4-oxobutanoic acid** could serve as a precursor to potentially active anticonvulsant agents.

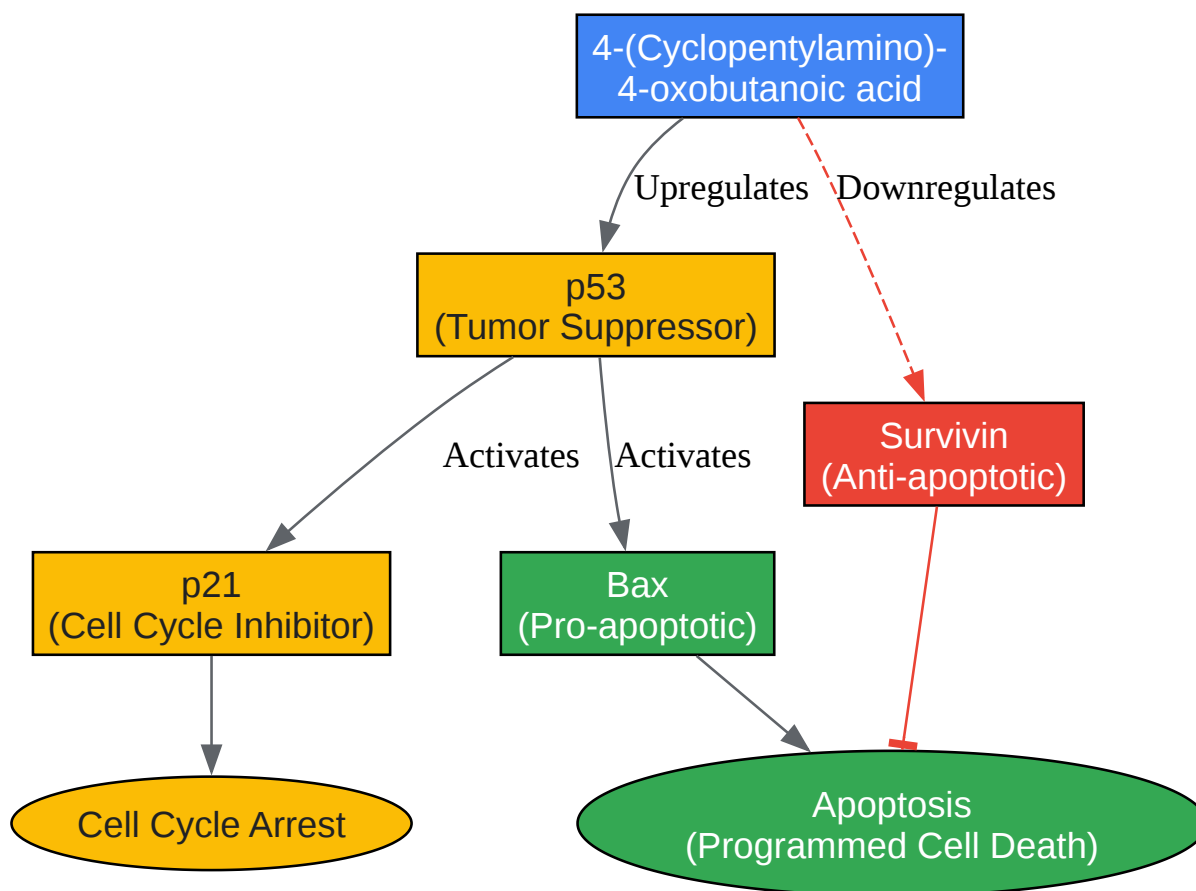
**Antimicrobial and Antifungal Activity:** Amide derivatives containing a cyclopropane ring, which shares some conformational features with a cyclopentyl ring, have demonstrated antibacterial

and antifungal activities.[9] The cyclopentyl group in **4-(Cyclopentylamino)-4-oxobutanoic acid** might confer some antimicrobial properties.

**Antiviral Activity:** Multisubstituted cyclopentane amide derivatives have been synthesized and shown to inhibit influenza neuraminidase, indicating potential antiviral applications.[10]

#### Hypothetical Signaling Pathway in Cancer:

Based on the known activity of a related succinamic acid derivative, a hypothetical signaling pathway for the potential anticancer effect of **4-(Cyclopentylamino)-4-oxobutanoic acid** is proposed below. This pathway involves the upregulation of tumor suppressor proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death.



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